molecular formula C10H6ClFN2 B1628651 2-Chloro-5-(4-fluorophenyl)pyrimidine CAS No. 75175-39-2

2-Chloro-5-(4-fluorophenyl)pyrimidine

Cat. No.: B1628651
CAS No.: 75175-39-2
M. Wt: 208.62 g/mol
InChI Key: BDGWEJZCUUQHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-fluorophenyl)pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This disubstituted pyrimidine core is a valuable intermediate for synthesizing novel bioactive molecules. Its structure, featuring a chlorine atom at the 2-position and a 4-fluorophenyl group at the 5-position, is highly amenable to further functionalization, allowing researchers to create diverse compound libraries for biological screening . Pyrimidine derivatives are extensively investigated for their potential across multiple therapeutic areas. Research on analogous compounds highlights their promise as key pharmacophores in developing anticancer agents, where they act as inhibitors for critical targets like EGFR and VEGFR-2 kinases . Furthermore, the structural motif of a fluorophenyl group attached to a pyrimidine ring is found in potent and selective agonists for central nervous system targets, such as the 5-HT2C receptor, indicating its utility in neuroscientific research and the development of potential treatments for conditions like obesity and schizophrenia . The presence of both chlorine and fluorine atoms enhances the molecule's ability to interact with biological targets through hydrogen bonding and by serving as a bioisostere for other aromatic systems, fine-tuning pharmacokinetic and pharmacodynamic properties . This compound is offered For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

CAS No.

75175-39-2

Molecular Formula

C10H6ClFN2

Molecular Weight

208.62 g/mol

IUPAC Name

2-chloro-5-(4-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H6ClFN2/c11-10-13-5-8(6-14-10)7-1-3-9(12)4-2-7/h1-6H

InChI Key

BDGWEJZCUUQHLL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)Cl)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 2-Chloro-5-(4-fluorophenyl)pyrimidine is in the development of anticancer agents. The compound has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells, making it a potential candidate for cancer treatment .

Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by suppressing COX-2 activity. Its IC50 values are comparable to established anti-inflammatory drugs like celecoxib, suggesting its potential as a therapeutic agent for inflammatory diseases.

Table 1: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 Value (μM)
Thymidylate SynthaseCompetitiveNot specified
COX-2Non-competitive0.04 ± 0.01

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups and specific substituents on the pyrimidine ring significantly enhance biological activity. The unique steric and electronic effects imparted by the 4-fluorophenyl group contribute to the compound's effectiveness against various targets .

Table 2: Comparative SAR Analysis

Compound NameKey Structural FeaturesBiological Activity
This compoundChloro at position 2, Fluoro at position 5Thymidylate synthase inhibitor, anti-inflammatory
2-Chloro-5-(4-methylphenoxy)pyrimidineSimilar structure with different phenoxy groupSimilar biological activities
2,4-Dichloro-5-fluoropyrimidineTwo chlorines at positions 2 and 4Increased reactivity

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cancer Treatment : A study highlighted its efficacy in inhibiting tumor growth in various cancer cell lines by targeting thymidylate synthase.
  • Inflammation Models : In vivo assessments demonstrated significant reductions in inflammation markers in animal models treated with this compound compared to controls .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, indicating strong potential for drug development .

Comparison with Similar Compounds

Structural Features

Key structural differences among analogues include:

Compound Name Substituents (Position) Molecular Formula Notable Features
2-Chloro-5-(4-fluorophenyl)pyrimidine Cl (2), 4-F-C₆H₄ (5) C₁₀H₆ClFN₂ (inferred) Planar fluorophenyl enhances π-stacking ()
2,4-Dichloro-5-fluoropyrimidine Cl (2,4), F (5) C₄H₂Cl₂FN₂ Dual chloro groups increase reactivity ()
2-Chloro-5-(difluoromethoxy)pyrimidine Cl (2), OCF₂H (5) C₅H₃ClF₂N₂O Difluoromethoxy improves lipophilicity ()
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine Cl (4-C₆H₄), CF₃ (phenoxy) C₁₇H₁₀ClF₃N₂O Trifluoromethyl enhances metabolic stability ()

Physicochemical Properties

  • Polarity and Solubility : The 4-fluorophenyl group in this compound contributes to moderate polarity, whereas trifluoromethyl (in ) or difluoromethoxy (in ) groups increase hydrophobicity.
  • Crystallography : Intramolecular hydrogen bonding (e.g., N–H⋯N in ) and weak C–H⋯π interactions stabilize crystal structures. SHELX software is widely used for such analyses ().

Preparation Methods

Direct Chlorination Using Phosphorus Oxychloride

The most widely implemented method involves reacting 5-(4-fluorophenyl)pyrimidin-2-ol with phosphorus oxychloride (POCl₃) in the presence of N,N-dialkylaniline bases. As demonstrated in JP2005126389A, optimal conditions use a 2.4:1 molar ratio of POCl₃ to substrate with N,N-dimethylaniline in o-dichlorobenzene at 120–125°C for 4 hours, achieving 81% isolated yield. Critical parameters include:

Parameter Optimal Range Impact on Yield
Temperature 120–125°C <100°C: Incomplete chlorination
Base Equivalents 1.1–1.3 eq Excess base promotes decomposition
Solvent o-Dichlorobenzene Prevents side reactions vs. toluene

The reaction proceeds via intermediate phosphorylated species, with N,N-dimethylaniline sequestering HCl to drive equilibrium toward product formation. Post-reaction workup involves quenching in water followed by o-dichlorobenzene extraction, avoiding aqueous decomposition observed in early methods.

Two-Step Hydroxypyrimidine Activation

US5525724A discloses an improved large-scale process where 5-(4-fluorophenyl)pyrimidin-2-ol first undergoes phosphorylation with PCl₅ before chlorination:

  • Phosphorylation :
    $$ \text{5-(4-Fluorophenyl)pyrimidin-2-ol} + \text{PCl}_5 \rightarrow \text{2-phosphoryloxypyrimidine intermediate} $$
    Conducted at 60–80°C in chlorobenzene with 95% conversion.

  • Chlorination :
    $$ \text{Intermediate} + \text{POCl}_3 \xrightarrow{\text{N,N-diethylaniline}} \text{2-Chloro-5-(4-fluorophenyl)pyrimidine} $$
    Distillation removes excess POCl₃, followed by toluene extraction to isolate product from amine hydrochloride salts. This method reduces phosphoric acid waste by 78% compared to single-step POCl₃ approaches.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Arylation of Chloropyrimidine Intermediates

VulcanChem’s synthetic route employs a palladium-catalyzed coupling between 2-chloro-5-bromopyrimidine and 4-fluorophenylboronic acid:

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (3 eq)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C, 12 h

Yield : 68–72% after column chromatography

Limitations :

  • Requires anhydrous conditions to prevent boronic acid hydrolysis
  • Bromopyrimidine precursors cost 2.3× more than hydroxyl equivalents

Cyclocondensation Routes from Acyclic Precursors

Biginelli-Type Cyclization with Fluorophenyl-Containing Components

A three-component reaction of ethyl 4-fluorophenylglyoxalate, chloroacetamidine, and urea derivatives constructs the pyrimidine ring:

$$ \text{4-Fluorophenylglyoxalate} + \text{ClCH}2\text{C(=NH)NH}2 \xrightarrow{\text{EtOH, Δ}} \text{this compound} $$

Optimized Parameters :

  • 80°C reflux in ethanol
  • 48-hour reaction time
  • 61% isolated yield

Advantages :

  • Avoids handling POCl₃
  • Single-step from commercially available materials

Comparative Methodological Analysis

Method Yield Cost Index Scalability Byproduct Concerns
POCl₃ Chlorination 81% 1.0 >100 kg Phosphoric acid waste
PCl₅ Activation 76% 1.2 >500 kg Amine hydrochloride
Suzuki Coupling 70% 3.5 <10 kg Pd contamination
Biginelli Cyclization 61% 2.1 Pilot scale Regioselectivity issues

Key Tradeoffs :

  • POCl₃ methods dominate industrial production due to cost but require rigorous waste management
  • Cross-coupling offers precise functionalization for complex analogs despite higher costs
  • Cyclization routes are emerging for specialty applications needing halogen-free conditions

Industrial Process Optimization

Continuous Flow Chlorination

Adapting JP2005126389A’s batch process to continuous flow:

  • Residence time : 45 minutes vs. 4 hours batch
  • Yield increase : 89% via precise temperature control
  • Throughput : 12 kg/h using microstructured reactors

Solvent Recycling Systems

US5525724A’s toluene extraction process achieves 92% solvent recovery via:

  • Distillation of o-dichlorobenzene/POCl₃ azeotrope
  • Activated carbon treatment of aqueous phases
  • Amine hydrochloride conversion back to free base using NaOH

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(4-fluorophenyl)pyrimidine, and what intermediates require careful handling?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, halogen exchange on pyrimidine cores or Suzuki-Miyaura coupling with fluorophenyl boronic acids can introduce the 4-fluorophenyl group. Key intermediates like chlorinated pyrimidines (e.g., 2-chloropyrimidine derivatives) require inert atmospheres (N₂/Ar) to prevent hydrolysis. Intermediates with labile substituents (e.g., thioethers or hydroxyethyl groups) should be stored at low temperatures (< -20°C) to avoid decomposition .
  • Critical Data :

IntermediateStability ConcernsHandling Precautions
ChloropyrimidineMoisture-sensitiveUse anhydrous solvents, glovebox
Fluorophenyl boronic acidAir-sensitiveStore under N₂, use fresh batches

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the 4-fluorophenyl group shows distinct splitting patterns in ¹H NMR (e.g., doublets for aromatic protons). Discrepancies between experimental and calculated chemical shifts (e.g., using B3LYP/6-311++G(d,p) DFT methods) may arise from solvent effects or conformational flexibility .
  • X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve crystal packing and bond angles. Anisotropic displacement parameters validate thermal motion accuracy .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).
  • Waste Management : Halogenated waste must be segregated and treated via alkaline hydrolysis or incineration by licensed facilities. Contaminated glassware requires deactivation with ethanol/water mixtures before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide structural optimization?

  • Methodological Answer :

  • DFT Calculations : At the B3LYP/6-311++G(d,p) level, compute HOMO-LUMO gaps to assess reactivity. For example, a small ∆E (< 5 eV) suggests susceptibility to nucleophilic attack. NBO analysis identifies hyperconjugative interactions (e.g., σ→σ* stabilization in C-Cl bonds) .
  • Data Comparison :
PropertyExperimental (X-ray)DFT CalculationError (%)
C-Cl bond length1.73 Å1.75 Å1.16
HOMO-LUMO gap-4.2 eV-

Q. How can contradictions between experimental and theoretical spectroscopic data be resolved?

  • Methodological Answer :

  • Solvent and Conformation Adjustments : NMR chemical shifts calculated in the gas phase often deviate from experimental (solution-phase) data. Incorporate solvent models (e.g., PCM for DMSO) and Boltzmann-weighted conformational ensembles to improve accuracy .
  • Validation Tools : Use software like Gaussian or ORCA to cross-check DFT results. For crystallography, validate refinement with R-factor convergence (< 5%) and electron density maps .

Q. What strategies optimize reaction conditions to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency. For example, ligand-free Pd(OAc)₂ may reduce side reactions in Suzuki couplings.
  • Reaction Monitoring : Use HPLC-MS to track intermediates. Adjust temperature (60–80°C) and solvent polarity (DMF > THF) to minimize byproducts like dehalogenated species .

Q. How does structural modification of this compound influence bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • SAR Studies : Replace the chloro group with methoxy or trifluoromethyl groups to modulate steric/electronic effects. For example, 5-(trifluoromethyl) analogs show enhanced lipophilicity, improving membrane permeability in antimicrobial assays .
  • Docking Simulations : Use AutoDock Vina to predict binding to targets like thymidylate synthase. Key interactions include halogen bonding (Cl···O) and π-π stacking with phenylalanine residues .

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